4-ethyl-2,3-dioxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide
Description
This compound features a piperazine core substituted with an ethyl group and two ketone oxygen atoms (2,3-dioxo) at positions 2 and 2. The carboxamide group at position 1 is linked to a 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl side chain.
Properties
IUPAC Name |
4-ethyl-2,3-dioxo-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3/c1-2-21-9-10-23(15(25)14(21)24)16(26)19-6-8-22-7-3-12(20-22)13-11-17-4-5-18-13/h3-5,7,11H,2,6,8-10H2,1H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANAUPABVJKXIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Piperazine-Carboxamide Scaffolds
N-(4-((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide Derivatives (A1–A6)
- Structural Differences : These derivatives (e.g., A2–A6) feature a 4-oxo-3,4-dihydroquinazoline moiety linked to the piperazine-carboxamide scaffold via a methyl group. Substitutions on the phenyl ring include fluorine and chlorine at meta or para positions (e.g., A2: 3-fluorophenyl; A6: 4-chlorophenyl) .
- Physicochemical Properties :
Comparison with Target Compound: The target compound lacks the quinazoline system but introduces a pyrazine-pyrazole side chain.
4-(Aryl)-N-(3-Alkoxyfuro[3,2-b]pyrazin-2-yl)piperazine-1-carboxamide Derivatives
- Structural Differences : These compounds (e.g., from ) incorporate a furopyrazine ring system linked to piperazine via an alkoxy group. The aryl substituents (e.g., 3-methoxyphenyl) modulate electronic and steric properties .
- Biological Relevance : These derivatives exhibit antiproliferative effects, possibly through interactions with DNA or enzyme inhibition.
Comparison with Target Compound :
The target compound replaces the furopyrazine with a pyrazine-pyrazole system. While both heterocycles engage in aromatic interactions, the pyrazole’s nitrogen atoms may enhance metal-binding capacity, differentiating its mechanism from furopyrazine-based analogs .
Analogues with Heterocyclic Side Chains
Compound 28 (4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide)
- Structural Differences: Features a benzoxazinone moiety conjugated to the piperazine-carboxamide scaffold. The 3-oxo group and fused benzene ring enhance rigidity and electron-deficient character .
- Physicochemical Data :
Comparison with Target Compound: The benzoxazinone’s fused bicyclic system imposes greater steric hindrance than the pyrazine-pyrazole side chain. The target compound’s dioxo-piperazine may exhibit stronger electron-withdrawing effects, altering reactivity in redox or catalytic environments .
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Structural Differences : Contains a pyrazolo-pyridine core with ethyl and methyl substituents. The carboxamide links to a substituted pyrazole, emphasizing lipophilic interactions .
- Physicochemical Data :
The target’s ethyl-dioxo-piperazine may confer higher solubility due to polar ketone groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
